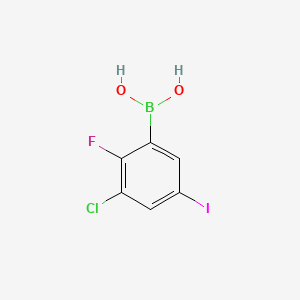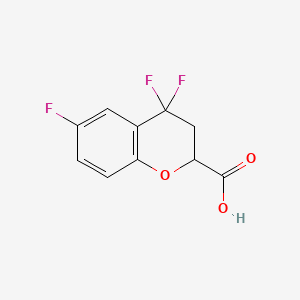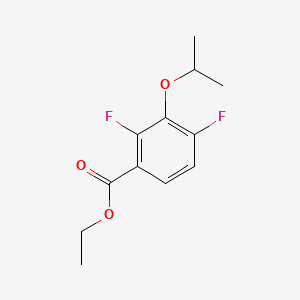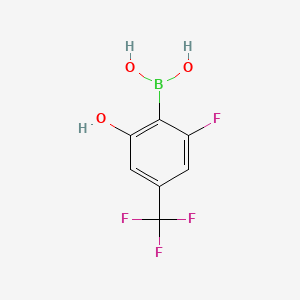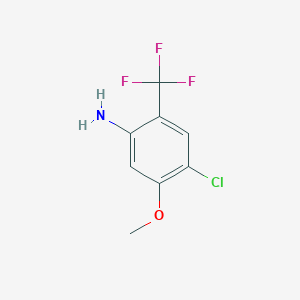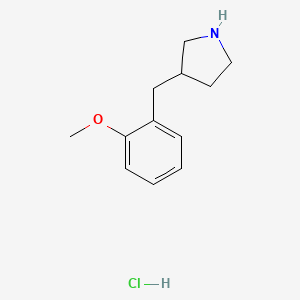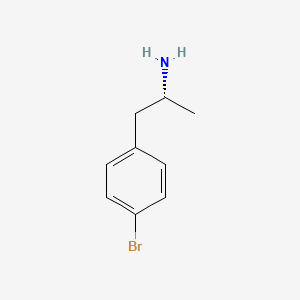
Methyl 2,6-dimethyl-4-propoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-dimethyl-4-propoxybenzoate is an organic compound with the chemical formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of benzoic acid and is characterized by the presence of methyl, dimethyl, and propoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,6-dimethyl-4-propoxybenzoate can be synthesized through esterification reactions involving benzoic acid derivatives. One common method involves the reaction of 2,6-dimethyl-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,6-dimethyl-4-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-4-propoxybenzoic acid.
Reduction: Formation of 2,6-dimethyl-4-propoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2,6-dimethyl-4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2,6-dimethyl-4-propoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Another ester derivative of benzoic acid with hydroxyl groups at positions 2 and 4.
Methyl 2,6-dimethylbenzoate: Lacks the propoxy group but has similar methyl substitutions on the benzene ring.
Uniqueness
Methyl 2,6-dimethyl-4-propoxybenzoate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
methyl 2,6-dimethyl-4-propoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-5-6-16-11-7-9(2)12(10(3)8-11)13(14)15-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
MCQASGFEWAHFCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



